2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
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Overview
Description
2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile typically involves the reaction of 3-amino-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins. This inhibition can lead to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile: Similar structure but different substitution pattern on the pyrazole ring.
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: A more complex compound with additional heterocyclic rings.
Uniqueness
2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to inhibit key signaling pathways in cancer cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-methyl-2-(1H-pyrazol-5-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3/c1-7(2,5-8)6-3-4-9-10-6/h3-4H,1-2H3,(H,9,10) |
InChI Key |
NCGWVTVQACTESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=NN1 |
Origin of Product |
United States |
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